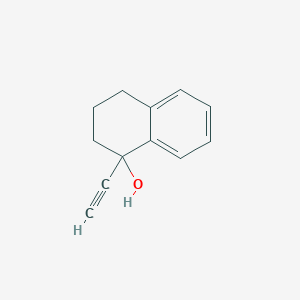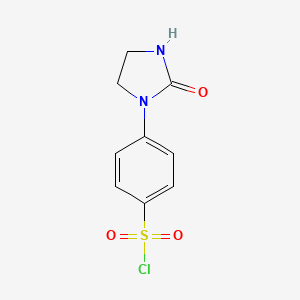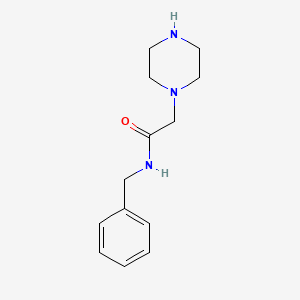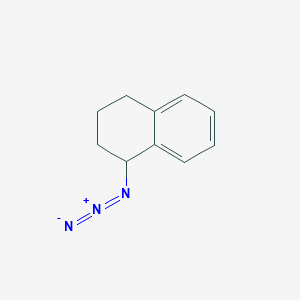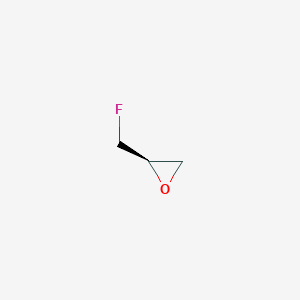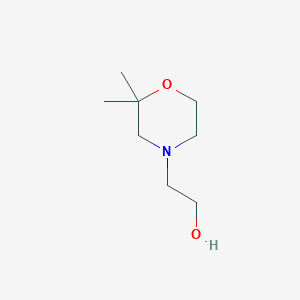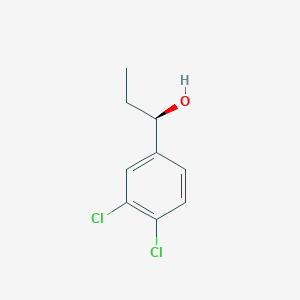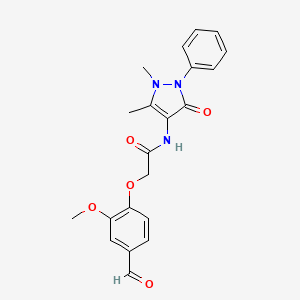
1-Chloro-3,3-dimethylpentan-2-one
Descripción general
Descripción
1-Chloro-3,3-dimethylpentan-2-one is an organic compound with the molecular formula C7H13ClO. It has a molecular weight of 148.63 . The IUPAC name for this compound is 1-chloro-3,3-dimethyl-2-pentanone .
Molecular Structure Analysis
The InChI code for 1-Chloro-3,3-dimethylpentan-2-one is 1S/C7H13ClO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Chlorination, Oxidation, Reduction, and Rearrangement Reactions
1-Chloro-3,3-dimethylpentan-2-one is used in various chemical reactions including chlorination, oxidation, reduction, and rearrangement. Its utility in these reactions is notable under nearly neutral conditions, providing versatility for different chemical processes (Isobe & Ishikawa, 1999).
Reactivity in Radical Mechanism of Nucleophilic Substitution
This compound demonstrates distinct reactivity in the radical mechanism of nucleophilic substitution. It reacts differently under various conditions such as light irradiation, indicating its potential in specialized chemical synthesis (Santiago et al., 1991).
Conformational Analysis
Conformational analysis of compounds similar to 1-Chloro-3,3-dimethylpentan-2-one has been conducted to understand their structural and energetic properties. This analysis is crucial in determining how such compounds behave in different chemical environments (Crowder, 1989).
Discovery of Nonpeptide Agonists
Studies have identified compounds structurally related to 1-Chloro-3,3-dimethylpentan-2-one as nonpeptidic agonists for specific receptors. This discovery is significant in pharmacology for the development of new drug leads (Croston et al., 2002).
Electrochemical Reduction
The compound's derivatives are used in the electrochemical reduction of various amides, contributing to our understanding of electrochemical processes and the development of new electrochemical methodologies (Pasciak et al., 2014).
Applications in Synthetic Chemistry
1-Chloro-3,3-dimethylpentan-2-one and its derivatives are utilized in synthetic chemistry for the creation of complex molecular structures. This includes the synthesis of compounds with unique properties and potential applications in various fields, such as materials science and pharmaceuticals (Toda et al., 1974).
Propiedades
IUPAC Name |
1-chloro-3,3-dimethylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKJTWHMUWAAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,3-dimethylpentan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3387411.png)

